2H-Tetrazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole-5-methanol is a heterocyclic compound featuring a tetrazole ring substituted with a hydroxymethyl group at the 5-position. Tetrazoles are known for their high nitrogen content and unique electronic properties, making them valuable in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Tetrazoles in general are known to mimic the carboxylic acid functional group and are often used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2H-Tetrazole-5-methanol could potentially target enzymes or receptors that interact with carboxylic acids.
Mode of Action
Tetrazoles are known to interact with their targets through their nitrogen-rich conjugated structure . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles are known to be resistant to many biological metabolic degradation pathways . This suggests that this compound could potentially have a prolonged effect on its target pathways.
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Action Environment
It is known that the compound is stable over a wide ph range and is also stable to various oxidizing and reducing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole-5-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of nitriles with sodium azide under acidic conditions, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of triethyl orthoformate and sodium azide, which provides a straightforward route to tetrazole derivatives .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2H-Tetrazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2H-Tetrazole-5-carboxylic acid.
Reduction: Formation of amines or other nitrogen-containing derivatives.
Substitution: Introduction of alkyl, aryl, or acyl groups at the tetrazole ring.
Scientific Research Applications
2H-Tetrazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and explosives, due to its high nitrogen content and stability
Comparison with Similar Compounds
1H-Tetrazole: Another isomer of tetrazole with similar properties but different reactivity.
5-Phenyltetrazole: Contains a phenyl group at the 5-position, offering different electronic and steric effects.
Tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group
Uniqueness: 2H-Tetrazole-5-methanol is unique due to its hydroxymethyl substitution, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various applications .
Properties
IUPAC Name |
2H-tetrazol-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c7-1-2-3-5-6-4-2/h7H,1H2,(H,3,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMNRJCRDOWYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80251-76-9 |
Source
|
Record name | (1H-1,2,3,4-tetrazol-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.